![molecular formula C9H6N2S B1267053 2-Metilbenzo[d]tiazol-6-carbonitrilo CAS No. 42474-60-2](/img/structure/B1267053.png)

2-Metilbenzo[d]tiazol-6-carbonitrilo

Descripción general

Descripción

Synthesis Analysis

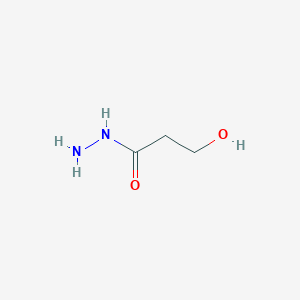

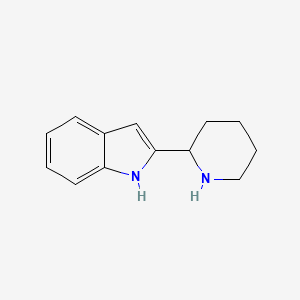

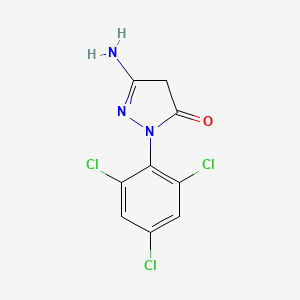

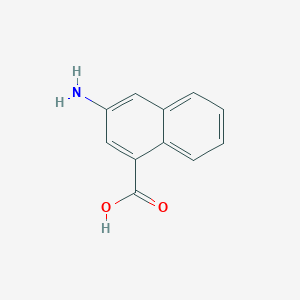

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives typically involves reactions that can incorporate the thiazole core with various functional groups, enhancing its chemical utility. A notable method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile towards thioglycolic acid, leading to thiazole derivatives. This reactivity pattern allows for the creation of a diverse set of compounds, showcasing the versatility of the thiazole backbone in synthetic organic chemistry (Mohareb, Abdallah, & Ahmed, 2017).

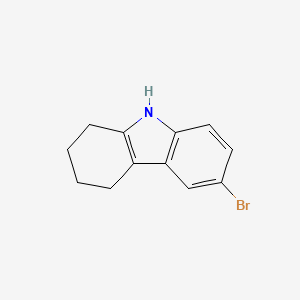

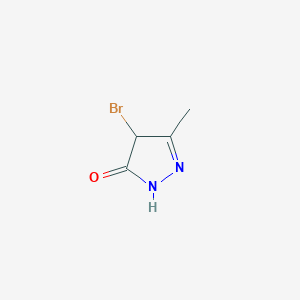

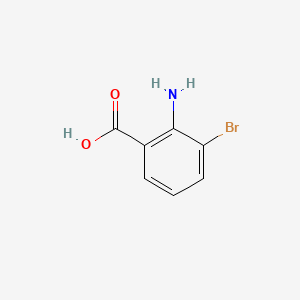

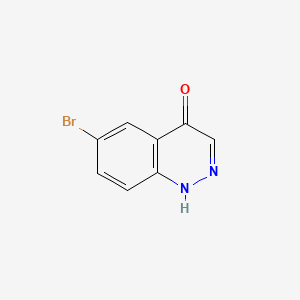

Molecular Structure Analysis

2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives display interesting molecular structures, which can be analyzed through techniques such as X-ray crystallography. The structure is characterized by a partially planar configuration, which is influenced by the presence of the thiazole ring. Such structural features are crucial for the compound's reactivity and interaction with other molecules (Würfel, Görls, Weiss, & Beckert, 2013).

Chemical Reactions and Properties

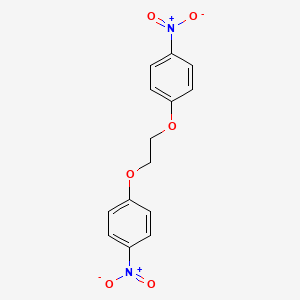

2-Methylbenzo[d]thiazole-6-carbonitrile participates in various chemical reactions, demonstrating its nucleophilicity and electrophilic substitution capabilities. Its reactivity with electrophiles and nucleophiles showcases the compound's versatility in forming a wide range of chemical structures. For instance, its interaction with superelectrophilic 4,6-dinitrobenzofuroxan underlines its potential in nucleophilic substitution reactions (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the thiazole ring. These properties are critical for determining the compound's applicability in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in its application in organic synthesis. Its ability to undergo transformations such as alkylation, oxidation, and cyclization opens up pathways for the synthesis of complex molecules and materials (Ohkata, Takee, & Akiba, 1985).

Aplicaciones Científicas De Investigación

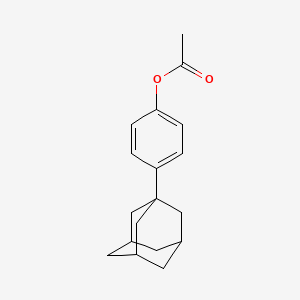

Síntesis farmacéutica

2-Metilbenzo[d]tiazol-6-carbonitrilo: sirve como un bloque de construcción clave en la síntesis farmacéutica. Su ruta de síntesis robusta y escalable es crucial para producir compuestos con posibles efectos terapéuticos. Por ejemplo, se utiliza en el desarrollo de medicamentos con propiedades antimicrobianas, antirretrovirales y anticancerígenas . La capacidad del compuesto para sintetizarse con alta pureza y rendimiento lo hace valioso para crear medicamentos confiables y efectivos.

Direcciones Futuras

“2-Methylbenzo[d]thiazole-6-carbonitrile” was internally identified as an important building block and therefore, kg amounts of it needed to be urgently supplied . As the desired benzothiazole was only available in small quantities for a high price, a robust and scalable route needed to be rapidly developed .

Mecanismo De Acción

Target of Action

2-Methylbenzo[d]thiazole-6-carbonitrile, also known as 2-methyl-1,3-benzothiazole-6-carbonitrile, is a compound that has been identified as an important building block in various chemical reactions . .

Mode of Action

It is synthesized via a pd-catalyzed migita coupling followed by subsequent intramolecular condensation . This suggests that the compound might interact with its targets through similar chemical reactions.

Result of Action

Its synthesis results in a compound with high purity , suggesting that it might have specific and potent effects on its targets.

Action Environment

Its synthesis process is optimized to be performed in a controlled manner with regard to the addition of the thiol surrogate at 40 °c .

Propiedades

IUPAC Name |

2-methyl-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQUFWQEXRABMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195262 | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42474-60-2 | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

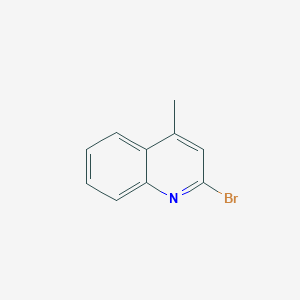

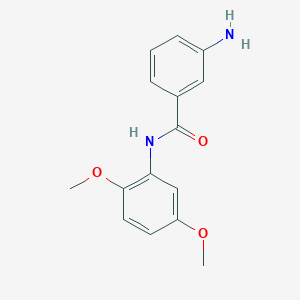

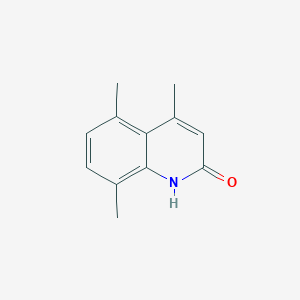

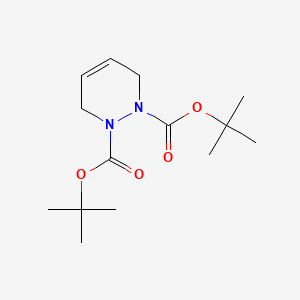

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.